Co-codamol is a pharmaceutical compound that combines two active ingredients: paracetamol (also known as acetaminophen) and codeine phosphate. It is primarily used for the relief of mild to moderate pain, such as headaches, dental pain, and musculoskeletal pain. The combination leverages the analgesic properties of both components, enhancing pain relief compared to either drug alone.
Co-codamol is synthesized from its constituent components, paracetamol and codeine phosphate. Paracetamol is widely available and can be synthesized from various precursors, while codeine is often derived from opium poppy or synthesized from morphine through methylation processes.
Co-codamol is classified as an analgesic and antipyretic medication. It falls under the category of combination analgesics, which are medications that contain more than one active ingredient to improve efficacy in pain management.
The synthesis of co-codamol involves the combination of paracetamol and codeine phosphate. The most common method includes:
The typical ratio for co-codamol formulations is 500 mg of paracetamol to 8 mg of codeine phosphate per tablet. This ratio can vary depending on the desired strength and therapeutic effect.
The pharmacokinetics of co-codamol indicate that codeine has an elimination half-life of approximately 2.5 to 3 hours, while paracetamol has a half-life of about 2 to 3 hours as well.
Co-codamol exerts its analgesic effects through two distinct mechanisms:
The combination results in enhanced pain relief due to the synergistic effects of both drugs, with paracetamol providing non-opioid analgesia and codeine providing opioid analgesia.
Co-codamol is widely used in clinical settings for:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: